molecular formula C14H31N B1250124 Medelamine A

Medelamine A

Cat. No.: B1250124
M. Wt: 213.4 g/mol
InChI Key: VFFDVELHRCMPLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Medelamine A is a naturally occurring alkylamine derivative, primarily isolated from endophytic Streptomyces species. This compound is hypothesized to exhibit cytotoxic activity, as modifications in its derivative (Medelamine C) reduce such effects . The compound is likely biosynthesized from iso-lauric acid via enzymatic modifications in Streptomyces spp., a pathway proposed for related alkylamine derivatives . Its structural core features an alkylamine backbone, distinguishing it from synthetic triazine-based compounds like melamine .

Properties

Molecular Formula

C14H31N

Molecular Weight

213.4 g/mol

IUPAC Name

12-methyltridecan-1-amine

InChI

InChI=1S/C14H31N/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15/h14H,3-13,15H2,1-2H3

InChI Key

VFFDVELHRCMPLY-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCN

Canonical SMILES

CC(C)CCCCCCCCCCCN

Synonyms

12-methyltridecanamine
medelamine A

Origin of Product

United States

Comparison with Similar Compounds

Medelamine A vs. Medelamine C

  • Structural Features :
    Medelamine C, a derivative of this compound, introduces an ω-hydroxy group and an acetylated NH moiety. These modifications are rare in natural alkylamines and significantly alter bioactivity .
  • Biosynthesis :
    Both compounds are linked to iso-lauric acid metabolism in Streptomyces spp. Medelamine C is proposed to arise via hydroxylation and acetylation steps from a this compound-like precursor .

This compound vs. Melamine

  • Structural Features: Melamine (C₃H₆N₆) is a synthetic triazine derivative with three amino groups, structurally unrelated to this compound’s alkylamine backbone .
  • Applications and Toxicity :
    Melamine is industrially used in resins and plastics but is nephrotoxic due to crystal formation in kidneys. In contrast, this compound’s toxicity (if any) is linked to cytotoxic mechanisms rather than renal crystallization .

Analytical and Methodological Approaches

  • Medelamine Series :
    Structural elucidation relied on high-resolution mass spectrometry (HRMS) and 2D-NMR, critical for identifying rare functional groups like ω-hydroxy .
  • Melamine :
    Trace analysis employs HPLC and mass spectrometry, essential for detecting contamination in complex matrices .

Limitations and Notes

  • The absence of direct data on this compound necessitates cautious extrapolation from Medelamine C studies.
  • Further isolation and characterization of this compound are required to validate its biosynthetic pathway and bioactivity .

Q & A

Q. What standardized methodologies are recommended for characterizing the physicochemical properties of Medelamine A?

Answer: Initial characterization should employ a combination of spectroscopic (e.g., NMR, FT-IR), chromatographic (HPLC, GC-MS), and crystallographic (XRD) techniques to determine molecular structure, purity, and stability. For thermodynamic properties, differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are essential. Ensure protocols align with established guidelines for chemical characterization, such as those outlined by the Beilstein Journal of Organic Chemistry, which emphasize reproducibility and detailed experimental reporting .

Q. How should researchers design initial toxicity assays for this compound?

Answer: Prioritize in vitro assays (e.g., MTT for cytotoxicity, Ames test for mutagenicity) using cell lines relevant to the compound’s intended application. Dose-response curves must span at least five concentrations, with triplicate measurements to ensure statistical validity. Reference OECD Test Guidelines (e.g., TG 473 for genotoxicity) and include positive/negative controls .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity under varying pH conditions be resolved?

Answer: Contradictions may arise from uncontrolled variables (e.g., temperature, solvent purity). Design a systematic study to isolate pH effects using buffered solutions (pH 2–12) under inert atmospheres. Employ kinetic modeling (e.g., Arrhenius plots) and validate via independent methods like UV-Vis spectroscopy for real-time monitoring. Cross-reference findings with computational simulations (DFT for reaction pathways) to identify mechanistic discrepancies .

Example Contradiction Analysis Table:

StudypH RangeObserved ReactivityProposed MechanismPotential Confounders
A4–6Hydrolysis dominantSN1 pathwayTrace metal ions
B6–8Oxidation observedRadical initiationOxygen presence

Q. What strategies are effective for integrating this compound into hybrid materials while maintaining its bioactivity?

Answer: Use covalent functionalization (e.g., silane coupling for silica composites) or encapsulation (liposomes, polymeric nanoparticles) to preserve activity. Characterize hybrid systems via TEM, BET surface area analysis, and in vitro release studies. Prioritize methodologies from Journal of Materials Chemistry A, which emphasize structure-function correlations and rigorous validation of bioactivity retention .

Methodological Best Practices

Q. How should researchers ensure reproducibility in this compound synthesis protocols?

Answer: Document all synthetic steps with exact stoichiometry, catalyst loading, and reaction conditions (temperature, pressure, duration). Provide raw spectral data (e.g., NMR peak assignments) in supplementary materials. Follow Beilstein Journal guidelines: report yields, side products, and purification methods (e.g., column chromatography gradients) to enable replication .

Q. What frameworks are recommended for analyzing conflicting spectroscopic data in this compound studies?

Answer: Adopt a tiered validation approach:

Primary Validation: Repeat experiments with fresh reagents and calibrated instruments.

Secondary Analysis: Compare data against computational predictions (e.g., IR spectra simulated via Gaussian).

Tertiary Review: Cross-check with independent labs using blinded samples to eliminate bias .

Data Presentation and Publication

Q. What are common pitfalls in visualizing this compound’s structural interactions, and how can they be avoided?

Answer: Avoid overcrowding figures with excessive chemical structures or data points. Use color-coded schemes for active sites in docking studies and provide high-resolution crystallographic maps as supplementary files. Adhere to Med. Chem. Commun. guidelines: limit ToC graphics to 2–3 structures and prioritize clarity over aesthetic complexity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Medelamine A
Reactant of Route 2
Medelamine A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.